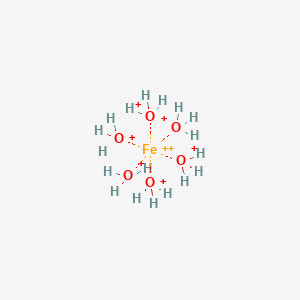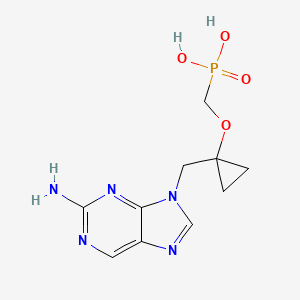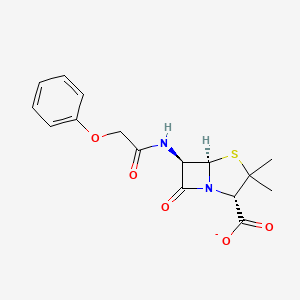
Phenoxymethylpenicillin(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenoxymethylpenicillin(1-) is a penicillinate anion. It is a conjugate base of a phenoxymethylpenicillin.
Applications De Recherche Scientifique
Microneedle Biosensors for Drug Monitoring : A study demonstrated the use of microneedle-based β-lactam biosensors for real-time monitoring of phenoxymethylpenicillin in human subjects. This minimally invasive method shows potential for individualized antibiotic dosing and real-time drug monitoring in clinical settings (Rawson et al., 2019).
Pharmacokinetics in Healthy Volunteers : Research exploring the pharmacokinetics of phenoxymethylpenicillin (penicillin-V) in adults was conducted to support the planning of larger dosing studies. This study contributes to understanding the body's handling of the drug (Rawson et al., 2021).
Efficacy in Lyme Borreliosis Treatment : A study compared phenoxymethylpenicillin with minocycline in treating erythema migrans, a symptom of Lyme borreliosis. It found that a 3-week course of treatment with either antibiotic was effective in preventing late symptoms of the disease (Breier et al., 2005).
Use During Pregnancy : Research has shown that treatment with oral phenoxymethylpenicillin during pregnancy presents minimal, if any, teratogenic risk to the fetus. This was concluded from a large population-based case-control study (Czeizel et al., 2000).
Comparison with Amoxicillin : A systematic review compared the clinical effect of phenoxymethylpenicillin and amoxicillin for infections treated in ambulatory care. The study suggests that non-Scandinavian countries should consider phenoxymethylpenicillin due to its narrower spectrum (Skarpeid & Høye, 2018).
Bioavailability Study : A comparative study of two phenoxymethylpenicillin potassium tablet formulations in healthy volunteers was conducted. It provided insights into the bioavailability and performance of different formulations of this antibiotic (Moreno et al., 2007).
Antibacterial Composite Material : A study found that phenoxymethylpenicillin intercalated into a layered double hydroxide forms a composite with effective anti-bacterial activity. This suggests applications in sustained-release anti-bacterial medications (Li et al., 2006).
Metabolomic Effects in Rats : An evaluation of the effects of penicillin treatment on the metabolome of rats was conducted using LC/MS- and NMR-based metabolic profiling. This study contributes to understanding the broader impacts of penicillin on host metabolism (Sun et al., 2013).
Use in Veterinary Medicine : Phenoxymethylpenicillin has been used in veterinary medicine for treating bacterial diseases in chickens, specifically for the treatment and metaphylaxis of necrotic enteritis caused by Clostridium perfringens (Dechra Veterinary Products, 2017).
Propriétés
Nom du produit |
Phenoxymethylpenicillin(1-) |
|---|---|
Formule moléculaire |
C16H17N2O5S- |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O5S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/p-1/t11-,12+,14-/m1/s1 |
Clé InChI |
BPLBGHOLXOTWMN-MBNYWOFBSA-M |
SMILES isomérique |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



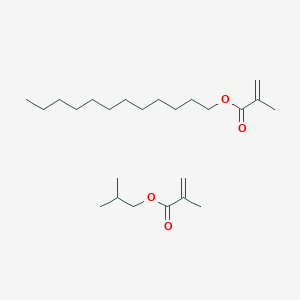
![5-Decyl-4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane](/img/structure/B1237490.png)
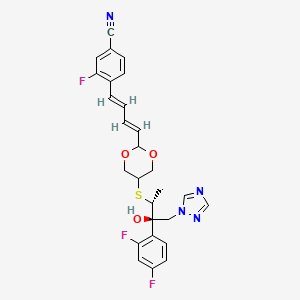
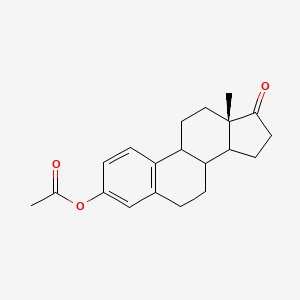
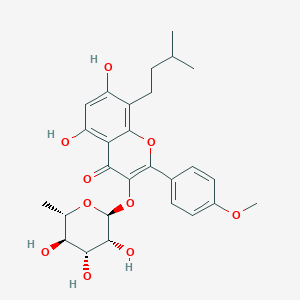
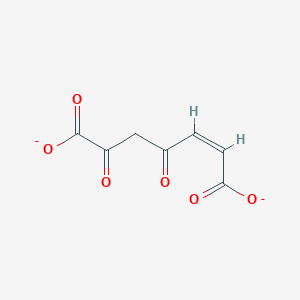
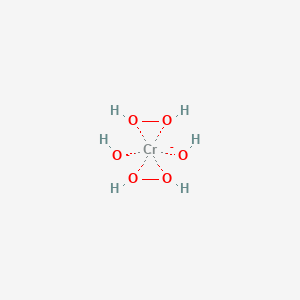
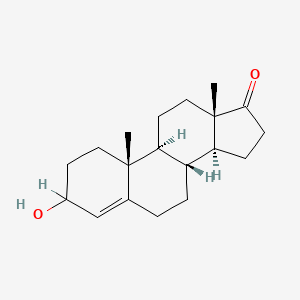
![5-Bromo-3-[2-(4-fluorophenyl)-2-oxo-ethylidene]-1,3-dihydroindol-2-one](/img/structure/B1237500.png)
![1-[2-(Diethylsulfamoyl)-4-nitroanilino]-3-(4-fluorophenyl)urea](/img/structure/B1237504.png)
![(4-Benzoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl benzoate](/img/structure/B1237505.png)
![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[4,6-dimethyl-](/img/structure/B1237506.png)
